PP121

Content Navigation

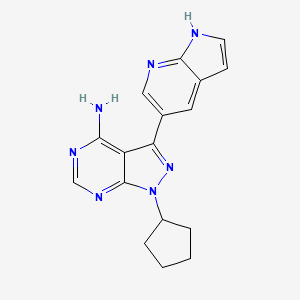

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Targets and Mechanism of Action

PP121 was rationally designed to inhibit specific families of kinases that are major drivers in cancer signaling. Its key targets and their respective inhibitory concentrations (IC50) are listed in the table below.

| Target | IC50 (nM) | Target Family |

|---|---|---|

| PDGFR (Platelet-derived growth factor receptor) | 2 [1] | Tyrosine Kinase |

| Hck | 8 [1] | Tyrosine Kinase |

| mTOR | 10 [1] [2] | Phosphoinositide Kinase |

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 12 [1] [2] | Tyrosine Kinase |

| Src | 14 [1] [2] | Tyrosine Kinase |

| c-Abl | 18 [3] | Tyrosine Kinase |

| DNA-PK (DNA-dependent protein kinase) | 60 [1] [2] | Phosphoinositide Kinase |

This compound's mechanism is to block the ATP-binding site of these kinases. Structural studies show it binds to a conserved hydrophobic pocket, making a hydrogen bond with a key residue (Glu310 in Src) and stabilizing the kinase in an active conformation [4] [1]. By simultaneously inhibiting pro-survival and proliferative signals from tyrosine kinases and the PI3-K/Akt/mTOR pathway, this compound can potently block cancer cell growth.

Efficacy in Disease Models

Cancer Research

This compound has demonstrated potent anti-tumor effects across various models by directly inhibiting its target kinases and downstream signaling pathways.

- In Vitro Effects: this compound potently inhibits tumor cell proliferation, induces G0/G1 cell cycle arrest, and promotes apoptosis in diverse cancer cell lines, including glioblastoma, thyroid carcinoma, and esophageal cancer [1] [2]. It also blocks VEGF-stimulated activation of PI3-K and MAPK pathways in human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic potential [1] [2].

- In Vivo Efficacy: Oral administration of this compound in mouse xenograft models has been shown to significantly inhibit tumor growth without major impacts on body weight. This effect correlates with downregulation of p-Akt and phospho-p70S6K in tumors [1] [2].

- Non-Small Cell Lung Cancer (NSCLC): A 2023 study demonstrated that this compound exerts an antitumor effect in patient-derived xenograft organoid models of NSCLC, including those with EGFR mutations and MET amplifications, which are often associated with drug resistance [5].

Asthma Research

A 2023 study revealed a new potential application for this compound in treating asthma, showing it has dual anti-contractile and anti-inflammatory effects in a murine asthma model [6] [7].

- Anti-contractile: this compound relaxes pre-contracted mouse tracheal rings by blocking calcium mobilization through various ion channels, including L-type voltage-dependent Ca²⁺ channels and transient receptor potential channels [7].

- Anti-inflammatory: In asthmatic mice, this compound alleviated airway hyperresponsiveness, systematic inflammation, and mucus secretion. This was achieved by downregulating inflammatory factors and suppressing the MAPK/Akt signaling pathway [7].

The following diagram illustrates the signaling pathways and biological processes impacted by this compound, integrating its roles in both cancer and asthma.

This compound modulates multiple signaling pathways in cancer and asthma by inhibiting key kinases and ion channels.

Experimental Protocols

For researchers intending to use this compound in preclinical studies, here are key methodological details.

In Vitro Cell Proliferation Assay (Example)

- Cell Lines: Various cancer cell lines like U87, LN229 (glioblastoma), HUVECs, or TT thyroid carcinoma cells [1].

- Procedure: Plate cells in 96-well plates. Treat with a concentration gradient of this compound for 72 hours. Assess cell viability using reagents like Resazurin sodium salt and measure fluorescence for quantification [1] [8].

- Key Readout: IC₅₀ value for anti-proliferative activity.

Kinase Activity Assay

- Method: Incubate purified kinase domains with this compound across a concentration range. Reactions include ATP and a substrate. Terminate reactions and spot onto membranes. Quantify transferred radioactivity via phosphorimaging to calculate IC₅₀ values [1] [8].

In Vivo Administration

- Model: Mouse xenograft models [2].

- Formulation: Can be prepared in a vehicle of 10% 1-methyl-2-pyrrolidinone and 90% PEG 300 [8] or similar.

- Dosing: Orally administered at doses such as 20 mg/kg, 30 mg/kg, or 50 mg/kg [7] [2] [8].

- Endpoint Analysis: Tumor volume measurement and Western blot analysis of tumor lysates to assess inhibition of downstream targets like p-Akt [2].

Key Research Applications

- Overcoming Drug Resistance: this compound is particularly useful for studying resistance mechanisms in cancers. Its ability to target multiple parallel signaling pathways can help overcome resistance to single-target kinase inhibitors [5].

- Dual Pathway Inhibition: It serves as a tool compound to investigate the biological effects of concurrently inhibiting tyrosine kinase and PI3-K signaling, which are often redundantly activated in diseases [4].

- Beyond Oncology: Emerging research, such as the 2023 study on asthma, highlights its potential for application in non-oncological inflammatory and hypercontractile diseases [6] [7].

This compound remains a valuable tool compound in preclinical research. Its defined multi-target profile makes it useful for studying complex signaling networks and for exploring new therapeutic strategies in oncology and inflammatory diseases.

References

- 1. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Multi-targeted Kinase Inhibitor [medchemexpress.com]

- 3. , CAS 1092788-83-4 | SCBT - Santa Cruz Biotechnology PP 121 [scbt.com]

- 4. Discovery of dual inhibitors of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 8. | CAS#:1092788-83-4 | Chemsrc PP 121 [chemsrc.com]

Target Profile and Inhibitory Potency

PP121 is a synthetic small molecule that potently inhibits a key set of tyrosine kinases and PI3-Kinase family members [1]. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC50) values, which indicate its potency.

| Target | Reported IC50 (nM) | Target Family | Key References |

|---|---|---|---|

| PDGFR (Platelet-derived growth factor receptor) | 2 | Tyrosine Kinase | [2] [3] |

| Hck | 8 | Tyrosine Kinase (Src family) | [3] |

| mTOR (mammalian target of rapamycin) | 10 | PI3-Kinase family | [2] [1] [3] |

| VEGFR2 (Vascular endothelial growth factor receptor 2) | 12 | Tyrosine Kinase | [2] [3] |

| Src | 14 | Tyrosine Kinase | [2] [3] |

| Abl | 18 | Tyrosine Kinase | [3] |

| DNA-PK (DNA-dependent protein kinase) | 60 | PI3-Kinase family | [2] [3] |

| p110α (PI3K catalytic subunit) | 52 | PI3-Kinase family | [1] |

This compound exhibits high selectivity for tyrosine kinases over serine-threonine kinases, and its dual specificity is enabled by its ability to bind a hydrophobic pocket and make key hydrogen bond interactions that are conserved in both tyrosine kinases and PI3-Ks [1] [3]. For example, in the kinase Src, this compound hydrogen bonds with glutamate 310, which helps stabilize the kinase in an active conformation [3].

Mechanism of Action in Disease

Anticancer Activity

This compound exerts its anticancer effects primarily by simultaneously inhibiting two critical, interconnected pro-tumorigenic pathways: the tyrosine kinase signaling and the PI3-Kinase/Akt/mTOR pathway [1].

- In Non-Small Cell Lung Cancer (NSCLC): this compound demonstrated antitumor effects in patient-derived xenograft models, including those with EGFR mutations and MET amplifications, which are often associated with resistance to other kinase inhibitors. It downregulated phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, leading to inhibited cell proliferation and migration, even in co-culture models with astrocytes that mimic the brain metastasis microenvironment [4].

- In Esophageal Cancer: this compound potently inhibited cell survival and proliferation while inducing apoptosis in human esophageal cancer cells. This cytotoxic effect was linked to the inhibition of Akt-mTOR signaling and the suppression of the NF-κB pathway [5].

- In Other Cancers: Studies in anaplastic thyroid carcinoma and glioblastoma cell lines have shown that this compound blocks the PI3K pathway, inhibits cell growth, and can reverse morphological changes induced by oncogenic Src [2] [3].

Therapeutic Potential in Asthma

A 2023 study revealed a dual mechanism of action for this compound in asthma, combining immediate anti-contractile effects with longer-term anti-inflammatory properties [6].

- Anti-contractile Effect: this compound directly relaxes pre-contracted mouse tracheal rings by modulating calcium mobilization. It blocks several ion channels involved in smooth muscle contraction, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs), transient receptor potential channels (TRPCs), and large-conductance Ca²⁺-activated K⁺ (BK) channels [6].

- Anti-inflammatory Effect: In an ovalbumin-induced asthma mouse model, this compound treatment alleviated key pathological features: airway hyperresponsiveness, inflammation, and mucus secretion. This was achieved by downregulating inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppressing the MAPK/Akt signaling pathway [6].

The following diagram illustrates the key signaling pathways and cellular processes inhibited by this compound in the context of cancer and asthma:

This compound modulates multiple pathways in cancer and asthma. In cancer, it directly inhibits tyrosine kinases and PI3Ks. In asthma, it blocks ion channels for bronchodilation and, in vivo, inhibits the MAPK/Akt pathway to reduce inflammation [6] [4] [5].

Key Experimental Protocols

To help you evaluate and potentially apply these findings, here are summaries of the key methodologies used in the cited research.

1. Kinase Activity Assay (Biochemical)

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase proteins [3].

- Method: Purified kinase domains are incubated with this compound (typically in a concentration range from 1 nM to 50 µM) or a vehicle control in the presence of ATP (including radioactive γ-³²P-ATP) and a specific substrate. The reaction is stopped by transferring the mixture onto a membrane (nitrocellulose or phosphocellulose). After washing, the transferred radioactivity is quantified using a phosphorimager, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve [3].

2. Cell Proliferation Assay (Cellular)

- Purpose: To assess the anti-proliferative effect of this compound on cancer cell lines.

- Method:

- Crystal Violet Staining: Cells are plated and treated with this compound for a set duration (e.g., 48 hours). The cell monolayer is then fixed with methanol, stained with crystal violet dye, and the incorporated dye is solubilized. The optical density is measured at 540 nm, which correlates with cell number [4].

- Metabolic Activity (MTT): Cells are treated with this compound for 24-72 hours. MTT reagent is added, and living cells convert it to a purple formazan product. The absorbance of the dissolved formazan is measured, with higher values indicating greater cell viability [5].

3. Western Blot Analysis (Pharmacodynamic)

- Purpose: To confirm the inhibition of this compound's intended signaling targets in cells (e.g., Akt, mTOR) [4] [5] [3].

- Method: Cells are treated with this compound or vehicle, then lysed. Proteins from the lysates are separated by size using SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies against the target proteins (e.g., phosphorylated Akt, total Akt) and then with enzyme-linked secondary antibodies. The specific protein bands are visualized using a chemiluminescence detection system, with reduced signal indicating successful pathway inhibition [4].

4. Mouse Model of Asthma (In Vivo)

- Purpose: To evaluate the therapeutic efficacy of this compound in a disease model [6].

- Method: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections on days 0, 7, and 14. From day 21 to 34, they receive intranasal challenges with OVA to induce asthma-like inflammation. The treatment group receives this compound (e.g., 20 or 50 mg/kg) via daily gavage during the challenge period. Control groups may include untreated asthmatic mice, healthy mice, and mice treated with a standard drug like dexamethasone. Outcomes measured include airway hyperresponsiveness, analysis of lung tissue for inflammation and mucus, and levels of cytokines and mucins [6].

References

- 1. Discovery of dual inhibitors of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Multi-targeted Kinase Inhibitor | MedChemExpress [medchemexpress.com]

- 3. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Efficacy of this compound in primary and metastatic non‑small cell ... [pmc.ncbi.nlm.nih.gov]

- 5. The anti-esophageal cancer cell activity by a novel tyrosine/phosphoinositide kinase inhibitor this compound - ScienceDirect [sciencedirect.com]

- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

PP121 in Disease Models: Efficacy & Mechanisms

PP121 shows efficacy in diverse preclinical disease models by suppressing multiple signaling pathways. Key findings and the implicated mechanisms are summarized below.

| Disease Model | Key Findings | Proposed Mechanisms |

|---|

| Murine Asthma Model [1] [2] | Relieved airway hyperresponsiveness, mucus hypersecretion, and inflammation. | • Relaxed pre-contracted airway smooth muscle by blocking L-VDCCs, TRPCs, NCXs, and K+ channels. • Downregulated inflammatory factors (TNF-α, IL-4, IL-5) and mucins (MUC5AC, MUC5B). • Suppressed the MAPK/Akt signaling pathway. | | Non-Small Cell Lung Cancer (NSCLC) [3] | Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. | • Downregulated pharmacodynamic targets, including phosphorylation of Akt and S6 ribosomal protein. | | Metastatic Castration-Resistant Prostate Cancer (mCRPC) [4] | Suppressed CRPC growth in vitro and in vivo; acted as a chemosensitizer when combined with docetaxel. | • Abrogated phosphorylation of multiple growth signaling proteins. • Exhibited a cytostatic effect. |

Experimental Protocols for Key Assays

To help you evaluate or replicate these findings, here are the methodologies for critical experiments cited in the research.

Cell Proliferation Assay (Crystal Violet) [3]

This protocol was used to assess the anti-proliferative effects of this compound on NSCLC cell lines.

- 1. Cell Plating: Plate cells in 12-well plates.

- 2. Compound Treatment: Treat cells with this compound at various concentrations (e.g., 500 nM, 1 µM, 5 µM, 10 µM). Use DMSO as a vehicle control.

- 3. Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

- 4. Fixing and Staining:

- Remove the culture medium.

- Fix the cell monolayer with 100% methanol for 5 minutes at room temperature.

- Stain the fixed cells with 0.5% crystal violet in 25% methanol for 10 minutes at room temperature.

- 5. Washing and Solubilization:

- Wash the plates three times with distilled water to remove excess dye and air-dry overnight.

- Solubilize the incorporated dye in 0.1 M sodium citrate in 50% ethanol.

- 6. Quantification: Transfer 100 µL of the solubilized dye to a 96-well plate and measure the optical density at 540 nm using a microplate spectrophotometer.

Kinase Inhibition Assay [5]

This biochemical assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.

- 1. Reaction Setup: Incubate purified kinase domains with this compound at a range of concentrations (e.g., 1 nM to 50 µM) or a vehicle control (0.1% DMSO).

- 2. Reaction Conditions: The reaction mixture contains 10 µM ATP and 2.5 µCi of γ-³²P-ATP, along with a specific substrate for the kinase.

- 3. Termination and Capture: Stop the reactions by spotting the mixture onto nitrocellulose or phosphocellulose membranes.

- 4. Washing and Quantification:

- Wash the membrane 5-6 times to remove unbound radioactivity and allow it to dry.

- Quantify the transferred radioactivity using phosphorimaging.

- 5. Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).

In Vivo Asthma Mouse Model [1] [2]

This protocol describes how the therapeutic effects of this compound were tested in a murine asthma model.

- 1. Sensitization: On days 0, 7, and 14, sensitize mice (e.g., BALB/c) via intraperitoneal (IP) injections of 200 µL of ovalbumin (OVA, 3 mg/mL). Control groups receive physiological saline.

- 2. Challenge and Treatment: From day 21 to day 34 (14 days), challenge the sensitized mice daily with an intranasal instillation of OVA (20 µL of 3 mg/mL).

- 3. Therapeutic Administration: During the challenge period, administer this compound (e.g., 20 mg/kg or 50 mg/kg) or a positive control (e.g., dexamethasone, 3 mg/kg) via daily gavage. The control and asthma model groups receive the vehicle.

- 4. Endpoint Analysis: Assess asthmatic features 24 hours after the final challenge. Key analyses include:

- Measurement of respiratory system resistance to assess airway hyperresponsiveness (AHR).

- Histological analysis of lung tissues for inflammation and mucus secretion.

- Western blotting of lung homogenates to analyze signaling pathways (e.g., MAPK/Akt phosphorylation) and expression of inflammatory factors (e.g., TNF-α, IL-4, IL-5) and mucins (MUC5AC, MUC5B).

This compound Signaling Pathway in Asthma

The diagram below synthesizes the core mechanisms by which this compound exerts its effects in asthma, based on the findings from the murine model. It illustrates how this compound's multi-targeted inhibition leads to reduced bronchoconstriction and inflammation.

References

- 1. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

- 4. Computational modeling identifies multitargeted kinase ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

PP121 kinase inhibitor discovery

Discovery and Rationale

The development of PP121 was driven by two key scientific insights. First, the reactivation of PI3-K signaling is a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in cancer treatment. Creating a single agent that could block both pathways was hypothesized to yield more potent antitumor activity and overcome this resistance [1]. Second, the researchers aimed to move beyond chance discoveries of multi-kinase inhibitors and instead rationally design a promiscuous drug based on biological function, even against structurally divergent protein families like tyrosine kinases and PI3-Ks [1].

The initial discovery involved screening a library of tyrosine kinase inhibitors for activity against the PI3-K p110α, which yielded two low-micromolar pyrazolopyrimidine hits (S1 and S2). Through an iterative process of chemical synthesis, X-ray crystallography, and kinome-level biochemical profiling of over 200 analogs, the team optimized these hits. This systematic Structure-Activity Relationship (SAR) effort led to the identification of this compound and other compounds with novel target profiles [1].

Target Inhibition Profile

This compound is a multi-targeted kinase inhibitor with potent, nanomolar activity against a specific set of tyrosine kinases and PI3-K family members. The table below summarizes its key targets and inhibitory concentrations (IC50) [1] [2] [3].

Table 1: Primary Kinase Targets of this compound

| Target Kinase | Kinase Family | Reported IC50 (nM) |

|---|---|---|

| PDGFR | Receptor Tyrosine Kinase (RTK) | 2 nM [3] |

| Ret | Receptor Tyrosine Kinase (RTK) | <1 nM [1] |

| VEGFR2 | Receptor Tyrosine Kinase (RTK) | 12 nM [2] |

| Src | Non-Receptor Tyrosine Kinase (NRTK) | 14 nM [2] |

| Abl | Non-Receptor Tyrosine Kinase (NRTK) | 18 nM [3] |

| mTOR | PI3-K related Kinase (PIKK) | 10 nM [2] |

| DNA-PK | PI3-K related Kinase (PIKK) | 60 nM [2] |

| p110α | Phosphoinositide 3-Kinase (PI3-K) | 52 nM [3] |

A critical feature of this compound's selectivity is that while it inhibits several tyrosine kinases and PI3-Ks, it remains highly selective against the serine-threonine kinome, meaning it does not indiscriminately target all kinases [1].

Mechanism of Action and Structural Basis

The dual specificity of this compound is not accidental but is controlled by a conserved hydrophobic pocket present in both tyrosine kinases and PI3-Ks. Structural studies using X-ray crystallography revealed that this compound accesses this pocket through a rotatable bond in its drug skeleton [1].

In tyrosine kinases like Src, this compound makes a key hydrogen bond to Glu310, which effectively substitutes for the structural role of a catalytic lysine. This interaction leads to the ordering of a helix (helix C) and stabilizes the kinase in an active conformation, which is part of its unique mechanism of binding [3].

The following diagram illustrates the signaling pathways targeted by this compound and the experimental workflow used in its discovery and validation.

Diagram illustrating the key signaling pathways targeted by this compound and the primary experimental workflow for its discovery.This compound simultaneously inhibits receptor tyrosine kinases (VEGFR2, PDGFR), phosphoinositide kinases (PI3-K p110α), and PI3-K related kinases (mTOR, DNA-PK), ultimately blocking downstream signals that drive cancer cell proliferation and survival [1] [2] [3]. Its discovery involved a cycle of screening, chemical synthesis, profiling, and structural analysis [1].

Cellular Efficacy and Experimental Evidence

In cellular models, this compound demonstrates potent anti-tumor effects by directly inhibiting its intended targets [1] [3]:

- Pathway Blockade: this compound potently and dose-dependently blocks the phosphorylation of key signaling nodes like Akt, p70S6K, and S6 in glioblastoma cell lines (U87, LN229), confirming direct inhibition of the PI3-K/mTOR pathway in cells [3].

- Proliferation & Cell Cycle: It inhibits the proliferation of various tumor cell lines harboring mutations in the PI3-K pathway (e.g., PIK3CA, PTEN) and typically induces a G0/G1 cell cycle arrest [1] [3].

- Tyrosine Kinase Inhibition in Cells: this compound directly inhibits oncogenic tyrosine kinases in cellular contexts, including Ret autophosphorylation in thyroid carcinoma cells, VEGFR2 autophosphorylation in response to VEGF, and Bcr-Abl-induced tyrosine phosphorylation in chronic myeloid leukemia models, leading to apoptosis or cell cycle arrest [1] [3].

Key Experimental Protocols

For researchers aiming to work with this compound, the following table outlines standard protocols used in its characterization [3].

Table 2: Summary of Key Experimental Methods for this compound

| Method | Key Procedure Details | Application in this compound Discovery |

|---|---|---|

| In Vitro Kinase Assay | Purified kinase domains incubated with this compound (1 nM-50 µM) and 10 µM ATP. Reactions stopped by spotting onto filter membranes, washed, and quantified via phosphorimaging. | Determination of IC50 values against purified kinases [3]. |

| Cell Proliferation Assay | Cells treated with this compound (0.04-10 µM) or vehicle for 72 hours. Viability measured using Resazurin fluorescence. IC50 calculated with curve-fitting software. | Quantification of anti-proliferative effects in tumor cell lines [3]. |

| Western Blot Analysis | Cells treated with this compound, lysed, and proteins resolved by SDS-PAGE. Transferred to membranes and blotted with phospho-specific antibodies. | Validation of target engagement and pathway modulation in cells (e.g., p-Akt, p-S6) [1] [3]. |

| Flow Cytometry (Cell Cycle/Apoptosis) | Cells treated with this compound for 24-72 hours. For apoptosis: stained with AnnexinV-FITC. For cell cycle: fixed and stained with propidium iodide. Analyzed by flow cytometer. | Determination of the cellular response to treatment (cell cycle arrest or apoptosis) [3]. |

Broader Research Applications

While initially discovered for oncology, recent preclinical studies have explored the therapeutic potential of this compound in other disease areas:

- Asthma: A 2023 study showed that this compound relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model. Its effect involves blocking specific ion channels and downregulating the MAPK/Akt signaling pathway [4] [5].

- Non-Small Cell Lung Cancer (NSCLC): Research in 2023 demonstrated that this compound exerts antitumorigenic effects in patient-derived xenograft models of NSCLC, including those with EGFR mutations and MET amplifications, which are often associated with TKI resistance [6].

- Drug Discovery Template: this compound's pyrazolopyrimidine scaffold has been used as a pharmacophore model for in silico screening to identify new natural product-derived dual inhibitors of mTOR and RET [7].

The discovery of this compound successfully established that it is feasible to rationally access a chemical space that intersects two major families of oncogenes, paving the way for a more deliberate approach to polypharmacology in drug development [1].

References

- 1. Discovery of dual inhibitors of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Multi-targeted Kinase Inhibitor [medchemexpress.com]

- 3. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

- 7. Putative dual inhibitors of mTOR and RET kinase from ... [sciencedirect.com]

PP121 Target Profile and Key Research Findings

| Aspect | Details |

|---|---|

| Primary Mechanism | Dual inhibitor of tyrosine kinases & phosphoinositide kinases (PI3-K) [1]. |

| Key Molecular Targets (IC₅₀) | • mTOR: 10 nM • VEGFR2: 12 nM • Src: 14 nM • PDGFR: 2 nM • DNA-PK: 60 nM [2]. | | Initial Research Focus | Anticancer agent, overcoming kinase inhibitor resistance [3] [1]. | | Key Finding (2023) | Relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model [4] [5]. | | Proposed Pathway in Asthma | Downregulates inflammatory factors, mucins, and the MAPK/Akt signaling pathway [4]. |

Detailed Experimental Findings

| Study Model | Experimental Design | Key Outcomes |

|---|

| Non-Small Cell Lung Cancer (NSCLC) (Patient-derived xenograft organoids, LU6471B-SCC & LU5162B-ADC) [3] | • Dosing: 0.0078 - 2 µM PP121 for 5 days. • Endpoint: Cell viability via CellTiter-Glo assay. | this compound exerted an antitumorigenic effect via downregulation of pharmacodynamic targets [3]. | | Asthma Mouse Model [4] [5] | • Sensitization/Challenge: Ovalbumin (OVA). • This compound Treatment: Daily gavage (20 mg/kg & 50 mg/kg). • Measurements: Airway resistance, histology, Western blotting, tension measurements on tracheal rings. | • Reduced airway hyperresponsiveness, inflammation, and mucus secretion. • Relaxed pre-contracted tracheal rings by blocking L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels. • Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5, and suppressed MAPK/Akt signaling [4]. |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.

Cell Proliferation Assay (Crystal Violet)

- Cell Lines: Adenocarcinoma (NCI-H1975) and Squamous Cell Carcinoma (NCI-H2170) NSCLC cells [3].

- Procedure:

- Plate cells in 12-well plates.

- Treat with this compound (e.g., 500 nM, 1, 5, 10 µM) or DMSO vehicle for 48 hours.

- Remove medium, fix cell monolayer with 100% methanol for 5 minutes.

- Stain with 0.5% crystal violet in 25% methanol for 10 minutes.

- Wash thoroughly with distilled water and air-dry overnight.

- Solubilize dye in 0.1 M sodium citrate in 50% ethanol.

- Measure optical density at 540 nm [3].

Western Blot Analysis

- Procedure:

- Plate and treat cells with this compound or DMSO for 3 hours.

- Rinse with PBS and lyse cells.

- Determine protein concentration.

- Separate 30 µg of protein via SDS-PAGE (8% gel) and transfer to PVDF membrane.

- Incubate with primary antibodies (e.g., p-Akt, Akt, p-RPS6, RPS6) at 1:500 dilution overnight at 4°C.

- Incubate with HRP-conjugated secondary antibody at 1:1000 for 1 hour at room temperature.

- Visualize using enhanced chemiluminescence [3].

Mouse Tracheal Ring (mTR) Tension Measurement

- Procedure:

- Dissect tracheae and isolate 5-7 mm rings.

- Mount in organ bath with physiological salt solution (PSS) at 37°C, bubbled with 95% O₂/5% CO₂.

- Equilibrate for 60 minutes.

- Pre-contract rings with 80 mM K⁺ or 100 µM Acetylcholine (ACh).

- Apply this compound to study its relaxing effect.

- To study Na⁺/Ca²⁺ exchanger (NCX) involvement, replace PSS with Li⁺-PSS [4].

This compound Mechanism and Signaling Pathway in Asthma

The diagram below illustrates the proposed mechanism by which this compound alleviates asthma symptoms, based on the 2023 study.

This proposed mechanism of action for this compound in asthma involves two key pathways: direct relaxation of airway smooth muscle by blocking calcium-related ion channels, and reduction of inflammation and mucus secretion by inhibiting the MAPK/Akt signaling pathway [4].

Future Research Directions

This compound demonstrates how a single agent targeting multiple parallel pathways can overcome compensatory resistance mechanisms. Its application has expanded from oncology to inflammatory diseases like asthma.

Future work should focus on:

- Toxicology and ADME to support potential clinical translation.

- Efficacy studies in other inflammatory or fibrotic lung diseases.

- Combination therapy strategies, particularly in oncology, where targeting both tyrosine kinases and PI3-Ks may prevent resistance [1].

References

- 1. Discovery of dual inhibitors of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Multi-targeted Kinase Inhibitor [medchemexpress.com]

- 3. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

Overview of PP121 and Relevant Experimental Models

PP121 is a dual inhibitor of tyrosine and phosphoinositide kinases that has shown promise in preclinical research for applications beyond its initial investigation in oncology [1] [2] [3].

The table below summarizes the primary disease models and key experimental endpoints identified in the recent literature:

| Disease Area | Experimental Model | Key Endpoints / Findings | Source |

|---|

| Asthma | In vivo: OVA-sensitized murine asthma model [1] [4] Ex vivo: Mouse tracheal rings (mTRs) [1] [4] | Airway hyperresponsiveness, systematic inflammation, mucus secretion, ion channel blockade, MAPK/Akt signaling downregulation [1] [4] | [1] [4] | | Non-Small Cell Lung Cancer (NSCLC) | In vitro: Patient-derived xenograft organoids (PDXOs), NSCLC cell lines (e.g., NCI-H1975, NCI-H2170) [5] Co-culture: NSCLC cells with healthy human astrocytes [5] | Cell proliferation (Crystal Violet assay), cell migration, phosphorylation status of Akt and S6 ribosomal protein [5] | [5] |

Key Methodological Insights for Study Design

Here is a synthesis of the experimental approaches used in these studies, which can inform your own protocol design:

- Asthma Model Protocol: One study established a murine asthma model by sensitizing mice with intraperitoneal (IP) injections of ovalbumin (OVA) on days 0, 7, and 14. This was followed by a challenge phase from day 21 to day 34 with intranasal instillation of OVA. This compound was administered daily via gavage at doses of 20 mg/kg and 50 mg/kg during the challenge phase. Key assessments included measurement of respiratory system resistance, histological analysis of lung tissue, and Western blotting to analyze signaling pathways [1] [4].

- Cancer Model Assays: In NSCLC studies, the efficacy of this compound was evaluated using crystal violet cell proliferation assays and Radius cell migration assays. Researchers also used Western blotting to demonstrate that this compound downregulates the phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, confirming target engagement [5]. A notable feature was the use of co-culture models with healthy human astrocytes to mimic the brain metastasis microenvironment [5].

- Mechanism of Action Analysis: The anti-contractile effect of this compound in airway smooth muscle was investigated using tension measurements on isolated mouse tracheal rings and patch-clamp recordings. These experiments identified that this compound blocks various ion channels, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs) and large-conductance Ca²⁺-activated K⁺ (BK) channels [1] [4].

Signaling Pathways and Workflow

The following diagram synthesizes the primary signaling pathways and biological processes affected by this compound, as reported in the literature, and illustrates a potential high-level experimental workflow for an exploratory study.

This diagram summarizes the key mechanisms of action of this compound and a generalized experimental workflow based on current literature.

References

- 1. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. PP-121: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Putative dual inhibitors of mTOR and RET kinase from ... [sciencedirect.com]

- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in primary and metastatic non‑small cell ... [pmc.ncbi.nlm.nih.gov]

PP121: Mechanism of Action and Therapeutic Rationale

PP121 is a novel, dual-targeting kinase inhibitor identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC), including cases that have metastasized to the brain. Its core mechanism involves the simultaneous inhibition of multiple tyrosine kinases and the PI3K (Phosphatidylinositol-3-kinase)/AKT/mTOR signaling pathway [1].

This dual-targeting approach is designed to overcome a major challenge in targeted cancer therapy: intrinsic and acquired resistance. Tumors often develop resistance to single-target agents (like first-generation EGFR inhibitors) by activating compensatory signaling pathways. By hitting multiple critical nodes in oncogenic signaling networks, this compound aims to suppress these resistance mechanisms [1].

The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow used to assess its efficacy.

This compound inhibits key oncogenic pathways (EGFR, MET, PI3K) and was evaluated in multiple experimental models [1].

Quantitative Efficacy Data and Experimental Findings

The antitumor efficacy of this compound was quantitatively evaluated across multiple in vitro models, demonstrating potent activity at the nanomolar and micromolar levels.

Table 1: Antiproliferative Effects of this compound in NSCLC Cell Lines (48-hour treatment) [1]

| Cell Line | NSCLC Subtype | Genetic Profile | This compound IC₅₀ / Significant Effect |

|---|---|---|---|

| NCI-H1975 | Adenocarcinoma (ADC) | EGFR mutation | 500 nM (Significant proliferation inhibition) |

| NCI-H2170 | Squamous Cell Carcinoma (SCC) | MET amplification | 500 nM (Significant proliferation inhibition) |

Table 2: Efficacy of this compound in Patient-Derived Xenograft Organoids (PDXOs) (5-day treatment) [1]

| PDXO Model | NSCLC Subtype | Genetic Profile | This compound IC₅₀ |

|---|---|---|---|

| LU5162B | Adenocarcinoma (ADC) | Information not specified | 0.391 µM |

| LU6471B | Squamous Cell Carcinoma (SCC) | Information not specified | 0.791 µM |

Beyond proliferation, this compound at 500 nM significantly inhibited the migration and invasion of NSCLC cells, which are critical steps in metastasis. Western blot analysis confirmed that this effect was mediated through the downregulation of pharmacodynamic targets, specifically reducing levels of phosphorylated AKT (p-Akt) and phosphorylated S6 ribosomal protein (p-RPS6), key markers of PI3K/AKT/mTOR pathway activity [1].

Detailed Experimental Protocols

The following methodologies are reconstructed from the source material and can serve as a protocol guide.

Table 3: Key Experimental Protocols for Evaluating this compound

| Assay / Method | Key Details | Purpose / Outcome Measured |

|---|---|---|

| Cell Culture | NCI-H1975 (ADC) and NCI-H2170 (SCC) cells cultured in RPMI-1640 + 10% FBS. Healthy human astrocytes cultured in astrocyte media [1]. | Maintenance of in vitro models. |

| Crystal Violet Proliferation Assay | Cells plated in 12-well plates, treated with this compound (500 nM, 1, 5, 10 µM) or DMSO vehicle for 48 hours. Fixed with methanol, stained with 0.5% crystal violet, solubilized, and OD read at 540 nm [1]. | Quantify cell proliferation/viability. |

| Patient-Derived Xenograft Organoid (PDXO) Screening | PDXOs (LU6471B-SCC, LU5162-ADC) plated in Matrigel, treated with this compound (0.0078 - 2 µM) or vehicle for 5 days. Cell viability assessed with CellTiter-Glo Luminescent assay [1]. | Assess drug efficacy in a more physiologically relevant, patient-derived model. |

| Western Blot Analysis | Cells treated with this compound or DMSO for 3 hours. Lysed, proteins separated by SDS-PAGE, transferred to PVDF membranes. Probed with primary antibodies for p-Akt, Akt, p-RPS6, RPS6, and cyclophilin B, followed by HRP-conjugated secondary and ECL detection [1]. | Confirm target engagement and pathway modulation. |

| Radius Cell Migration Assay | 5x10⁴ NSCLC cells seeded in a removable insert. After 24h, insert removed to create a cell-free zone, and cells treated with 500 nM this compound for 96 hours. Migration into zone quantified with ImageJ after crystal violet staining [1]. | Measure direct cell migration capacity. |

| Invasion Co-culture Model | NSCLC cells plated for Radius assay, then 1x10⁵ healthy human astrocytes added to the culture. Treated with 500 nM this compound. [1]. | Model and assess inhibition of tumor cell invasion into the brain microenvironment. |

Conclusion and Research Implications

The preclinical data indicates that this compound is a promising multi-targeted agent against NSCLC, including hard-to-treat brain metastases. Its ability to concurrently inhibit tyrosine kinase and PI3K pathways addresses a key clinical challenge: compensatory signaling that leads to drug resistance [1].

- Key Strength: The study employs a robust set of models, including patient-derived organoids and a sophisticated co-culture system with astrocytes, which enhances the translational relevance of the findings [1].

- Research Gap: The current literature on this compound is limited. No clinical trial data was identified in this search, highlighting that this compound remains an investigational compound.

Future work should focus on further elucidating its full spectrum of kinase targets, evaluating efficacy in in vivo models, and ultimately, progressing to clinical trials to validate its safety and potential in human patients.

References

Mechanism of Action and Known Efficacy

PP121 is a multi-targeted kinase inhibitor with potent activity against several key cellular signaling pathways. The table below summarizes its primary known targets and the evidence of its efficacy in various disease models [1] [2].

| Target/Kinase | Reported IC₅₀ (nM) | Key Experimental Evidence & Models |

|---|---|---|

| PDGFR | 2 nM | In vitro kinase assays; suppression of downstream signaling [2]. |

| mTOR | 10-13 nM | In vitro kinase assays; reduced p-Akt and p-S6 in glioblastoma (U87, LN229) and NSCLC cells [3] [2]. |

| VEGFR2 | 12 nM | In vitro kinase assays; inhibited VEGF-stimulated HUVEC proliferation (IC₅₀ 41 nM) [2]. |

| Src | 14 nM | In vitro kinase assays; blocked v-Src induced phosphorylation and actin stress fiber restoration in NIH3T3 cells [2]. |

| Abl | 18 nM | In vitro kinase assays; induced apoptosis in Bcr-Abl positive K562 cells [2]. |

| DNA-PK | 60 nM | In vitro kinase assays [2]. |

Therapeutic Efficacy in Preclinical Models:

- Cancer Models: this compound exhibits antitumor effects in castration-resistant prostate cancer (CRPC) both in vitro and in vivo, and shows efficacy in patient-derived non-small cell lung cancer (NSCLC) organoids [4] [3] [5]. It can sensitize CRPC tumors to standard chemotherapy like docetaxel [4].

- Non-Oncology Models: In a murine asthma model, this compound relieved airway hyperresponsiveness and inflammation by downregulating the MAPK/Akt signaling pathway and inhibiting specific ion channels (L-VDCCs, TRPCs, BK channels) [1].

Identified Major Research Gaps

Despite promising preclinical data, the path to clinical application for this compound faces significant unknowns. The table outlines the core research gaps identified from the current literature.

| Gap Category | Specific Unanswered Question | Implication for Development |

|---|---|---|

| Clinical Translation | Lack of human safety, pharmacokinetic (PK), and pharmacodynamic (PD) data. | The toxicity profile, optimal dosing, and bioavailability in humans are completely unknown, preventing clinical trial design. |

| Precision of Mechanism | The exact contribution of each inhibited kinase to the overall therapeutic effect is unclear. | Difficult to rationalize drug design, predict side effects, or identify robust biomarkers for patient stratification. |

| Therapeutic Scope | Efficacy in other cancer types (e.g., with specific mutations) or non-oncology diseases is largely unexplored. | The full therapeutic potential and market of this compound remain undefined. |

| Resistance Mechanisms | No studies on how cancer cells might develop resistance to this compound. | Limits the development of strategies to overcome resistance, which is a common failure point for targeted therapies. |

| Combination Therapy | Limited data on synergistic drug partners beyond initial docetaxel combination in CRPC. | Missed opportunities to enhance efficacy and overcome compensatory signaling pathways. |

Experimental Protocols for Key Assays

To address these gaps, specific experimental approaches are required. Here are detailed methodologies for key assays cited in this compound research.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific kinases [2].

- Procedure:

- Incubation: Purified kinase domains are incubated with this compound (typically in a concentration range from 1 nM to 50 µM) or a vehicle control (0.1% DMSO).

- Reaction Mix: The reaction includes 10 µM ATP, a trace amount of γ-³²P-ATP (2.5 µCi), and a specific substrate for the kinase.

- Termination & Capture: Reactions are stopped by spotting onto nitrocellulose or phosphocellulose membranes.

- Washing & Quantification: Membranes are washed 5-6 times to remove unbound radioactivity, dried, and the transferred radioactivity is quantified using phosphorimaging.

- Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.

Cell Proliferation and Viability Assay (Crystal Violet)

This method assesses the anti-proliferative effect of this compound on cancer cell lines [5].

- Procedure:

- Plating & Dosing: Cells (e.g., NSCLC lines NCI-H1975 or NCI-H2170) are plated in 12-well plates and treated with a range of this compound concentrations (e.g., 500 nM to 10 µM) or DMSO vehicle for 48 hours.

- Fixing & Staining: The medium is removed, and the cell monolayer is fixed with 100% methanol for 5 minutes at room temperature. It is then stained with 0.5% crystal violet in 25% methanol for 10 minutes.

- Washing & Solubilization: Excess dye is washed off with distilled water. After the plates dry, the incorporated dye is solubilized in 0.1 M sodium citrate in 50% ethanol.

- Measurement: 100 µL of the solubilized dye from each sample is transferred to a 96-well plate, and the optical density is read at 540 nm using a microplate spectrophotometer.

Analysis of Signaling Pathway Inhibition (Western Blot)

This protocol confirms target engagement and downstream effects of this compound in cells [5] [2].

- Procedure:

- Treatment & Lysis: Cells are plated, treated with this compound or DMSO for a short period (e.g., 3 hours), rinsed with PBS, and lysed using a cell lysis reagent (e.g., CelLytic M).

- Protein Separation & Transfer: Protein concentrations are determined, and equal amounts (e.g., 30 µg) are separated by SDS-PAGE on 8% polyacrylamide gels. The separated proteins are then transferred to a PVDF membrane.

- Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (typically at 1:500 dilution) against proteins of interest (e.g., p-Akt, total Akt, p-S6 ribosomal protein, total S6). It is then incubated with an HRP-conjugated secondary antibody (1:1,000) for 1 hour at room temperature.

- Detection: The target proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

This compound Signaling Pathways and Research Workflow

The following diagrams illustrate the multi-targeted mechanism of this compound and a proposed workflow for addressing key research gaps.

This compound multi-targeted mechanism involves inhibiting tyrosine kinases, PI3K/mTOR, and DNA-PK, leading to reduced cell survival and apoptosis.

A proposed research workflow to address this compound knowledge gaps progresses from in vitro studies to in vivo models and data integration.

Proposed Research Directions

To bridge the identified gaps, future research should prioritize the following:

- Comprehensive Preclinical Profiling: Systematically profile this compound against a broader panel of cancer cell lines and patient-derived organoids (PDXOs), especially those with defined resistance mutations to existing TKIs [3] [5].

- Advanced Mechanistic Studies: Employ techniques like phosphoproteomics to map the global signaling changes induced by this compound, and use CRISPR or siRNA to validate the contribution of individual kinase targets.

- Rigorous ADMET and PK/PD Studies: Conduct formal pharmacokinetic, metabolism, and toxicology studies in relevant animal models to build a foundation for Investigational New Drug (IND) application.

- Systematic Combination Screens: Test this compound in rational combinations with other targeted therapies, immunotherapies, and chemotherapies to identify synergistic partners and overcome potential resistance.

References

- 1. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [molmed.biomedcentral.com]

- 2. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Efficacy of this compound in primary and metastatic non‑small cell ... [pubmed.ncbi.nlm.nih.gov]

- 4. Computational modeling identifies multitargeted kinase ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

Mechanism of Action and Primary Targets

PP121 is a well-characterized, multi-targeted kinase inhibitor. Its primary mechanism involves dual inhibition of tyrosine kinases and phosphoinositide kinases, which allows it to simultaneously target multiple pro-tumorigenic and pro-contractile signaling pathways [1] [2].

The table below lists its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potent activity [3]:

| Target | IC₅₀ (nM) | Target | IC₅₀ (nM) |

|---|---|---|---|

| PDGFR | 2 | Src | 14 |

| Hck | 8 | Abl | 18 |

| mTOR | 10 | DNA-PK | 60 |

| VEGFR2 | 12 | PI3K p110α | 52 |

This compound also inhibits other critical signaling nodes. It suppresses the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of Akt, p70S6K, and S6 ribosomal protein [1] [4] [3]. It also impacts MAPK signaling by reducing phosphorylation of ERK and p38, and downregulates NF-κB signaling and NFATc1 induction [2] [5] [4].

Efficacy in Disease Models

This compound exhibits potent effects across various in vitro disease models, summarized in the table below.

| Disease/Cell Model | Cell Types/Tissues | Key Findings & Effects | Approx. Effective Concentration |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) [1] | Patient-derived ADC (LU5162B) & SCC (LU6471B) organoids; NCI-H1975, NCI-H2170 cells | ↓ Cell viability; ↓ Phospho-Akt & Phospho-S6; ↓ Cell migration & invasion (even in astrocyte co-culture) | 0.5 - 10 µM |

| Esophageal Cancer [4] | Eca-109, ET-1, ET-3 cells | ↓ Cell survival & proliferation (time/dose-dependent); ↑ Apoptosis; ↓ Akt/mTOR & NF-κB signaling | IC₅₀: ~2.5 µM (Eca-109, 72h) |

| Osteoclast Formation [5] | Bone Marrow Macrophages (BMMs) | ↓ RANKL-induced differentiation; ↓ Osteoclast-specific gene expression (CTR, TRAP, CTSK, etc.); ↓ Bone resorption activity | 5 µM |

| Asthma (Airway Hyperresponsiveness) [2] [6] | Mouse Tracheal Rings (mTRs) | Relaxed pre-contracted airway smooth muscle; Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels | 1 - 50 µM (tension meas.) |

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating this compound's in vitro effects.

Cell Viability and Proliferation Assays

- Crystal Violet Assay [1]: Seed cells in 12-well plates. Treat with this compound (e.g., 500 nM to 10 µM) or vehicle control (DMSO) for 48 hours. Fix cell monolayer with 100% methanol, stain with 0.5% crystal violet, solubilize dye, and measure optical density at 540 nm.

- MTT Assay [4]: Culture cells in 96-well plates. Treat with this compound for 24-72 hours. Add MTT reagent, incubate to allow formazan crystal formation, solubilize crystals, and measure absorbance to determine cell survival.

- Patient-Derived Xenograft Organoids (PDXOs) [1]: Plate 250 organoids/well in Matrigel. Treat with a concentration gradient of this compound (0.0078 - 2 µM) or vehicle for 5 days. Assess cell viability using CellTiter-Glo Luminescent assay.

Western Blot Analysis [1]

- Treatment & Lysis: Plate and treat cells with this compound or DMSO for 3 hours. Rinse with PBS and lyse cells.

- Protein Separation & Transfer: Determine protein concentration, separate 30 µg of protein via SDS-PAGE (8% gel), and transfer to a PVDF membrane.

- Antibody Incubation & Detection: Incubate membrane with primary antibodies (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C, followed by HRP-conjugated secondary antibody. Visualize using an ECL detection system.

Radius Cell Migration Assay [1]

- Seed cells in dedicated inserts placed in 12-well plates. After 24 hours, remove the insert to create a cell-free gap. Treat cells with this compound (e.g., 500 nM) for 96 hours. Stain migrated cells with crystal violet and quantify the cell-free area using image analysis software like ImageJ.

Mouse Tracheal Ring Tension Measurement [2]

- Dissect tracheae and isolate 5-7 mm rings. Mount rings in an organ bath with physiological salt solution (PSS) at 37°C, bubbled with 95% O₂ and 5% CO₂. Equilibrate for 60 minutes. Pre-contract rings with 80 mM K⁺ or 100 µM Acetylcholine (ACh), then apply this compound to measure relaxation.

Signaling Pathways Affected by this compound

The following diagram illustrates the key signaling pathways that this compound inhibits, which explains its broad effects in cancer and other disease models.

This diagram shows how this compound's multi-target action disrupts key pathways in cancer, inflammation, and hyperresponsiveness.

References

- 1. Efficacy of this compound in primary and metastatic non‑small cell ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. The anti-esophageal cancer cell activity by a novel tyrosine ... [sciencedirect.com]

- 5. This compound suppresses RANKL-Induced osteoclast formation in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Target Profile

PP121 is designed as a dual inhibitor of tyrosine kinases (TKs) and phosphoinositide kinases (PI3-Ks) [1]. Its ability to hit these two structurally divergent enzyme families is controlled by interactions within a hydrophobic pocket that is conserved in both classes [1]. This multi-targeted approach is strategically valuable for overcoming common resistance mechanisms in cancer therapy [2] [1].

The table below summarizes the primary kinase targets of this compound and their half-maximal inhibitory concentration (IC50) values [3] [4].

| Target | IC50 (nM) | Target Family |

|---|---|---|

| PDGFR | 2 | Tyrosine Kinase |

| Hck | 8 | Tyrosine Kinase |

| mTOR | 10 | PI3-Kinase |

| VEGFR2 | 12 | Tyrosine Kinase |

| Src | 14 | Tyrosine Kinase |

| Abl | 18 | Tyrosine Kinase |

| DNA-PK | 60 | PI3-Kinase |

| p110α | 52 | PI3-Kinase |

This multi-targeted profile means this compound can potently block several critical oncogenic signaling pathways, including Akt/mTOR and MAPK, leading to suppressed tumor cell proliferation and migration [5] [2] [4].

Experimental Protocols and Key Findings

In Vitro Anticancer Efficacy

This compound has been tested across various cancer cell lines and patient-derived models to evaluate its antitumor effects.

- Cell Proliferation Assay: In patient-derived xenograft organoids (PDXOs) of non-small cell lung cancer (NSCLC), including both adenocarcinoma (LU5162B) and squamous cell carcinoma (LU6471B) models, organoids were treated with this compound (0.0078-2 µM) or a vehicle control for 5 days. Cell viability was assessed using the CellTiter-Glo Luminescent assay [2].

- Radius Cell Migration Assay: To study invasion and metastasis, NSCLC cells were plated in special inserts. After 24 hours, the inserts were removed to create a cell-free zone, and cells were treated with 500 nM this compound for 96 hours. The migrated cells were stained with crystal violet, and the cell-free area was quantified using image analysis software like ImageJ [2].

- Western Blot Analysis: To confirm the mechanism of action, cells are treated with this compound (e.g., 500 nM for 3 hours) and then lysed. Proteins (e.g., 30 µg) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling molecules like phosphorylated Akt (p-Akt) and S6 ribosomal protein (p-RPS6) to demonstrate pathway inhibition [2].

Key Findings: this compound exerts a strong antitumorigenic effect by downregulating pro-survival signaling pathways. It significantly inhibits the proliferation and migration of NSCLC cells, including in co-culture models with human astrocytes that mimic the brain metastasis microenvironment [2].

In Vivo Efficacy in an Asthma Model

Recent research has explored the therapeutic potential of this compound beyond oncology, particularly in asthma [5].

- Animal Model Establishment: A mouse model of asthma is established by sensitizing BALB/c mice with intraperitoneal injections of ovalbumin (OVA) on days 0, 7, and 14. From day 21 to day 34, the mice are challenged with intranasal instillation of OVA. The treatment group receives a daily gavage of This compound (20 mg/kg or 50 mg/kg) during the challenge period [5].

- Pathological and Molecular Analysis: The study measures respiratory system resistance to assess airway hyperresponsiveness (AHR). Lung tissues are analyzed for systematic inflammation and mucus secretion. Western blotting is used to measure the expression of inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and the phosphorylation levels of proteins in the MAPK/Akt signaling pathway [5].

Key Findings: this compound treatment relieved typical asthmatic features, including AHR, inflammation, and mucus overproduction. The therapeutic effect was linked to the downregulation of the MAPK/Akt pathway and inhibition of calcium mobilization in airway smooth muscle [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways inhibited by this compound and the consequent cellular effects, based on the mechanisms demonstrated in the research.

This compound mechanism and cellular effects

The diagram below outlines the general workflow for evaluating this compound efficacy in animal models, as applied in both asthma and cancer (xenograft) studies.

This compound in vivo evaluation workflow

Conclusion and Research Significance

This compound serves as a powerful research tool and a promising therapeutic candidate due to its unique multi-targeted mechanism. Its ability to concurrently inhibit tyrosine kinases and PI3-Ks makes it a compelling strategy for overcoming compensatory resistance pathways in cancer and for treating complex diseases like asthma by targeting both contractile and inflammatory pathways [5] [1].

References

- 1. Discovery of dual inhibitors of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound in primary and metastatic non‑small cell ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Multi-targeted Kinase Inhibitor [medchemexpress.com]

- 4. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

PP121 Experimental Protocols and Application Notes: Comprehensive Guide for Researchers

Then, I will now begin writing the main body of the content.

Introduction to PP121

This compound is a potent, multi-targeted kinase inhibitor that uniquely targets both tyrosine kinases and phosphoinositide kinases, making it a valuable research tool for investigating complex signaling pathways in various disease models [1] [2]. This small molecule inhibitor exhibits a distinctive mechanism of action by interacting with a hydrophobic pocket conserved across both tyrosine kinase and phosphoinositide kinase families, effectively substituting for the structural role of the catalytic lysine and stabilizing an active conformation [2]. Initially investigated for its anti-cancer properties in various tumors, recent research has expanded its application to pulmonary diseases, including asthma and non-small cell lung cancer (NSCLC) models, demonstrating both anti-contractile and anti-inflammatory effects [1] [3] [4].

This compound's ability to simultaneously target multiple signaling pathways addresses the significant challenge of compensatory resistance mechanisms that often limit the efficacy of single-target inhibitors, particularly in oncology and inflammatory diseases [3] [5]. As an experimental compound, this compound is not yet approved for clinical use but serves as a powerful tool for preclinical research and pathway analysis [6]. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound in various research contexts.

Mechanism of Action

Multi-Target Kinase Inhibition

This compound demonstrates a unique polypharmacology profile, simultaneously inhibiting key nodes in both tyrosine kinase and phosphoinositide kinase signaling networks. The table below summarizes this compound's primary targets and their respective inhibition constants (IC50):

Table 1: Primary Kinase Targets of this compound and Inhibition Constants

| Target | IC50 (nM) | Signaling Pathway | Biological Role |

|---|---|---|---|

| PDGFR | 2 | RTK/MAPK, PI3K/Akt | Cell proliferation, migration |

| Hck | 8 | Src-family kinase signaling | Immune cell function |

| mTOR | 10 | mTOR/p70S6K | Cell growth, protein synthesis |

| VEGFR2 | 12 | Angiogenesis, vascular permeability | Angiogenesis, vascular function |

| Src | 14 | Src/FAK, Src/STAT | Cell adhesion, migration |

| Abl | 18 | Bcr-Abl signaling | Cell proliferation, survival |

| DNA-PK | 60 | DNA repair | Genomic stability |

| PI3K p110α | 52 | PI3K/Akt | Cell survival, metabolism |

This compound's dual inhibitory capability enables effective suppression of compensatory signaling that often emerges in response to single-pathway inhibition, particularly in resistant cancers [3] [5]. In NSCLC models with EGFR mutations and MET amplifications, this compound effectively downregulated phosphorylation of Akt and S6 ribosomal protein, key effectors in the PI3K/Akt/mTOR pathway [3]. Similarly, in asthma models, this compound suppressed the MAPK/Akt signaling pathway while also modulating ion channel activity in airway smooth muscle [1].

Signaling Pathway Diagram

The following diagram illustrates this compound's key targets within canonical signaling pathways and its functional effects in disease models:

Figure 1: this compound targets multiple kinases in signaling pathways, resulting in anti-proliferative, anti-inflammatory, and bronchodilatory effects [1] [2]

This compound's inhibition of these interconnected pathways results in comprehensive suppression of downstream signaling cascades, ultimately leading to reduced cell proliferation, increased apoptosis in tumor models, and decreased inflammation and airway hyperresponsiveness in asthma models [1] [3]. The diagram highlights how multi-target inhibition provides a strategic advantage for overcoming resistance mechanisms in complex diseases.

Detailed Experimental Protocols

Asthma Therapeutic Applications

3.1.1 In Vitro Tracheal Ring Relaxation Assay

Purpose: To evaluate the direct bronchodilatory effect of this compound on pre-contracted airway smooth muscle.

Materials:

- Mouse tracheal rings (5-7 mm segments) dissected from BALB/c mice [1]

- Physiological salt solution (PSS): 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, 5 mM KCl, 1 mM MgCl₂·6H₂O, 135 mM NaCl (pH adjusted to 7.4 with NaOH) [1]

- Organ bath system with 6 mL chambers maintained at 37°C with 95% O₂ and 5% CO₂ bubbling [1]

- Contractile agents: 80 mM K⁺ or 100 μM acetylcholine (ACh) [1]

- Ion channel inhibitors: Gadolinium (NSCC blocker), Pyr3 (TRPC inhibitor), tetraethylammonium chloride (K⁺ channel blocker), nifedipine (L-VDCC blocker), niflumic acid (chloride channel blocker), paxilline (BK channel blocker) [1]

Procedure:

- Dissect tracheae from euthanized mice and transfer to ice-cold PSS [1]

- Mount tracheal rings in organ bath chambers under 1.0 g resting tension [1]

- Equilibrate tissues for 60 minutes with PSS changes every 15 minutes [1]

- Pre-contract tissues with either 80 mM K⁺ or 100 μM ACh [1]

- Once sustained contraction is established, cumulatively add this compound (0.1-100 μM) to construct concentration-response curves [1]

- To investigate mechanism, pre-incubate tissues with specific ion channel inhibitors for 30 minutes before pre-contraction [1]

- For Na⁺/Ca²+ exchanger (NCX) studies, replace PSS with Li-PSS (LiCl substituting for NaCl) [1]

Data Analysis:

- Express relaxation as percentage reversal of initial pre-contraction [1]

- Calculate EC₅₀ values using nonlinear regression analysis [1]

- Statistical comparison of this compound potency in presence vs. absence of channel blockers [1]

3.1.2 Asthma Mouse Model Therapeutic Evaluation

Purpose: To investigate the therapeutic effects of this compound on airway hyperresponsiveness, inflammation, and mucus secretion in vivo.

Materials:

- Male BALB/c mice (6-8 weeks old, sexually mature) [1]

- Ovalbumin (OVA) grade V for sensitization and challenge [1]

- This compound: 20 mg/kg and 50 mg/kg dosing preparations [1]

- Dexamethasone (3 mg/kg) as positive control [1]

Sensitization and Challenge Protocol:

- Sensitization phase: On days 0, 7, and 14, administer intraperitoneal injections of 3 mg/mL OVA (200 μL per 20 g body weight) to all groups except control [1]

- Challenge phase: From day 21 to day 34, perform daily intranasal instillations of 3 mg/mL OVA (20 μL per 20 g) to sensitized mice [1]

- Treatment phase: Concurrently with challenges (days 21-34), administer daily gavage of:

Endpoint Assessments:

- Airway hyperresponsiveness: Measure respiratory system resistance to methacholine challenge using invasive plethysmography [1]

- Inflammatory cell infiltration: Quantitate inflammatory cells in bronchoalveolar lavage fluid [1]

- Cytokine analysis: Measure TNF-α, IL-4, and IL-5 levels in lung homogenates or BALF by ELISA [1]

- Mucin expression: Assess MUC5AC and MUC5B levels in lung tissues by Western blot [1]

- Pathway analysis: Evaluate MAPK/Akt signaling pathway phosphorylation by Western blot [1]

- Histopathology: Examine lung sections for inflammatory infiltrates and mucus secretion using H&E and PAS staining [1]

Oncology Research Applications

3.2.1 Cell Proliferation and Viability Assays

Purpose: To determine the anti-proliferative effects of this compound on cancer cell lines and patient-derived models.

Materials:

- NSCLC cell lines: NCI-H1975 (adenocarcinoma, EGFR mutant), NCI-H2170 (squamous cell carcinoma) [3] [5]

- Patient-derived xenograft organoids (PDXOs): LU6471B-SCC and LU5162B-ADC [3]

- Crystal violet solution (0.5% in 25% methanol) [3] [5]

- CellTiter-Glo Luminescent assay kit [3]

- This compound stock solution: Prepare in DMSO at 10 mM concentration, store at -20°C [3]

Crystal Violet Proliferation Assay:

- Plate cells in 12-well plates at appropriate density (e.g., 5×10⁴ cells/well) [3] [5]

- After 24 hours, treat with this compound at concentrations (0.5, 1, 5, 10 μM) or vehicle control (DMSO) [3] [5]

- Incubate for 48 hours at 37°C with 5% CO₂ [3] [5]

- Remove medium, fix cells with 100% methanol for 5 minutes at room temperature [3] [5]

- Stain with 0.5% crystal violet in 25% methanol for 10 minutes [3] [5]

- Wash thoroughly with distilled water to remove excess dye and air dry overnight [3] [5]

- Solubilize incorporated dye with 0.1 M sodium citrate in 50% ethanol [3] [5]

- Transfer 100 μL to 96-well plates and measure absorbance at 540 nm [3] [5]

PDXO Viability Assay:

- Plate 250 PDXOs/well in Matrigel in triplicate [3]

- Treat with this compound (0.0078-2 μM) or vehicle controls for 5 days [3]

- Assess viability using CellTiter-Glo Luminescent assay according to manufacturer's instructions [3]

- Calculate IC₅₀ values using nonlinear regression analysis [3]

3.2.2 Radius Cell Migration Assay

Purpose: To evaluate the effect of this compound on cancer cell migration and invasion potential.

Materials:

- Radius 96-well cell migration assay kit or similar [3]

- Healthy human astrocytes for co-culture experiments [3]

- Crystal violet staining solution [3]

Procedure:

- Place inserts into 12-well plates creating a cell-free zone [3]

- Seed 5×10⁴ NSCLC cells via openings at the top of the inserts [3]

- Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment [3]

- Carefully remove inserts to create a defined cell-free gap [3]

- Treat with 500 nM this compound or vehicle control for 96 hours [3]

- For co-culture experiments, plate 1×10⁵ healthy human astrocytes in companion wells [3]

- After incubation, stain cells with crystal violet as described above [3]

- Image cell migration into the cell-free zone and quantify using ImageJ software [3]

- Calculate percentage migration inhibition compared to vehicle control [3]

3.2.3 Western Blot Analysis of Signaling Pathways

Purpose: To confirm target engagement and downstream pathway modulation by this compound.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors [3]

- Primary antibodies: p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6 ribosomal protein, cyclophilin B [3]

- HRP-conjugated secondary antibodies [3]

- ECL detection system [3]

Procedure:

- Plate cells and treat with this compound (500 nM) or DMSO vehicle for 3 hours [3]

- Rinse cells with PBS and lyse using CelLytic M reagent [3]

- Determine protein concentration using Bradford assay [3]

- Separate 30 μg protein by SDS-PAGE in 8% polyacrylamide gels [3]

- Transfer to PVDF membranes using standard wet transfer protocol [3]

- Block membranes with 5% BSA or non-fat dry milk in TBST [3]

- Incubate with primary antibodies (1:500 dilution) overnight at 4°C [3]

- Incubate with HRP-conjugated secondary antibodies (1:1000 dilution) for 1 hour at room temperature [3]

- Visualize using ECL detection system and image with appropriate imaging system [3]

- Quantify band intensities using ImageJ or similar software [3]

Experimental Workflow Diagram

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound in disease models:

Figure 2: Comprehensive experimental workflow for evaluating this compound efficacy in disease models [1] [3]

Formulation and Storage

Stock Solution Preparation

In Vitro Formulation:

- Solubilize this compound in DMSO at 32 mg/mL (100.2 mM) [2]

- Sonication may be required for complete dissolution [2]

- Moisture-absorbing DMSO reduces solubility; use fresh anhydrous DMSO [2]

- Prepare aliquots to avoid freeze-thaw cycles; store at -20°C [2]

- Final DMSO concentration in cell culture should not exceed 0.1% [3]

In Vivo Formulation:

- For oral gavage in mouse studies, this compound has been administered at 20 mg/kg and 50 mg/kg [1]

- Clear solution: 2.5 mg/mL in 5% DMSO in corn oil [2]

- Preparation: Add 50 μL of 50 mg/mL DMSO stock to 950 μL corn oil, mix evenly [2]

- Homogeneous suspension: ≥5 mg/mL in carboxymethyl cellulose (CMC-Na) solution [2]

- Mixed solution should be used immediately for optimal results [2]

Stability and Storage

- Storage condition: Store pure this compound powder at -20°C in desiccated conditions [2]

- Shelf life: Stable for at least 2 years when stored properly [2]

- In-use stability: Prepared stock solutions in DMSO are stable for 3 months at -20°C [2]

- In vivo formulation stability: Use immediately after preparation [2]

Conclusion

This compound represents a promising multi-targeted therapeutic strategy that addresses the limitations of single-pathway inhibition through its unique polypharmacology. The detailed protocols provided in this application note facilitate rigorous investigation of this compound's mechanisms and therapeutic potential across multiple disease models. In asthma, this compound demonstrates dual bronchodilatory and anti-inflammatory effects by modulating ion channel function and suppressing MAPK/Akt signaling pathways [1] [4]. In oncology models, particularly NSCLC with resistance mutations, this compound effectively suppresses proliferation and migration through concurrent inhibition of tyrosine kinase and PI3K signaling networks [3] [5].

Researchers should consider this compound's comprehensive signaling modulation when designing experiments to investigate complex diseases with redundant or compensatory pathways. The consistent observation of pathway inhibition across multiple models—with IC₅₀ values in the low nanomolar range for key targets—supports its use as both a therapeutic candidate and a tool compound for pathway analysis [1] [2]. Following the standardized protocols outlined herein will enhance reproducibility and enable direct comparison of results across different research settings, accelerating the understanding of this compound's potential research and therapeutic applications.

References

- 1. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Efficacy of this compound in primary and metastatic non‑small cell ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a dual inhibitor of tyrosine and phosphoinositide ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound in primary and metastatic non‑small cell ... [spandidos-publications.com]

- 6. PP-121: Uses, Interactions, Mechanism of Action [go.drugbank.com]

PP121 Treatment Parameters in Cell Culture

The table below summarizes the key treatment parameters for PP121 as reported in recent scientific literature.

| Parameter | Details | Source Context |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Working Concentrations | 0.5 µM, 1 µM, 5 µM, 10 µM | [1] |

| Treatment Duration | 48 hours (for proliferation assays) | [1] |

| Additional Tested Range | 0.0078 µM to 2 µM (in PDXO model for 5 days) | [1] |

Proposed Experimental Protocol

Based on the search results, here is a detailed methodology for treating cells with this compound. You will need to optimize some steps, such as cell seeding density, for your specific model.

Step 1: Preparation of this compound Stock Solution

- Reconstitution: Dissolve this compound powder in pure, sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM). [1]

- Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Step 2: Cell Seeding and Pre-treatment Assessment

- Culture Cells: Maintain your cell line (e.g., NSCLC lines NCI-H1975 or NCI-H2170) in recommended medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2. [1]

- Seed Cells: Plate cells into multi-well plates (e.g., 12-well or 96-well format) at an optimal density for your experiment (e.g., proliferation, viability, protein analysis). Allow cells to adhere overnight.

- Assess Confluence: Before treatment, check that cells have reached the desired confluence (typically 50-70%).

Step 3: this compound Treatment

- Prepare Working Dilutions: Thaw a this compound stock aliquot. Dilute the stock into your standard cell culture medium to achieve the final desired concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Ensure the concentration of DMSO is the same in all treatment groups and does not exceed 0.1% (v/v), using a DMSO-only group as a vehicle control. [1]

- Apply Treatment: Remove the original culture medium from the plated cells and replace it with the freshly prepared medium containing this compound or vehicle control.

- Incubate: Return the cells to the 37°C, 5% CO2 incubator for the desired treatment period (e.g., 48 hours for cell proliferation assessment). [1]

Step 4: Post-treatment Analysis

After incubation, you can proceed with your chosen endpoint analyses:

- Cell Viability/Proliferation: Use assays like crystal violet or CellTiter-Glo to quantify the number of viable cells. [1]

- Protein Analysis: For Western blotting to investigate mechanism of action, treat cells for a shorter duration (e.g., 3 hours), then rinse with PBS and lyse for protein extraction. [1]

Mechanism of Action and Signaling Pathways

This compound is a dual kinase inhibitor that simultaneously targets tyrosine kinases and phosphoinositide kinases, including the PI3K/Akt pathway. [2] [3] [1] The following diagram illustrates its key mechanisms.

The experimental workflow for a typical this compound treatment and analysis is outlined below.

Important Considerations for Your Experiment